![molecular formula C55H89ClN2O4 B13865032 1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate CAS No. 84109-11-5](/img/structure/B13865032.png)
1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DiIC16(3) perchlorate, also known as 1,1’-Dihexadecyl-3,3,3’,3’-tetramethylindocarbocyanine perchlorate, is a lipophilic carbocyanine dye. It is primarily used for optical recordings of membrane voltage and studies of membrane fluidity. This compound is highly fluorescent and photostable when incorporated into membranes, making it a valuable tool in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DiIC16(3) perchlorate involves the reaction of 1-hexadecyl-2,3,3-trimethylindolenine with 3-bromo-1-propene to form an intermediate. This intermediate is then reacted with perchloric acid to yield DiIC16(3) perchlorate. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of DiIC16(3) perchlorate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality and yield. The production is carried out in controlled environments to maintain the integrity of the compound .
化学反応の分析
Types of Reactions
DiIC16(3) perchlorate primarily undergoes photophysical reactions due to its fluorescent properties. It is weakly fluorescent in water but highly fluorescent in lipid environments. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The common reagents used with DiIC16(3) perchlorate include organic solvents like dimethyl sulfoxide (DMSO) and perchloric acid. The reactions are usually carried out at room temperature or slightly elevated temperatures to ensure optimal fluorescence properties .
Major Products Formed
The major product formed from the synthesis of DiIC16(3) perchlorate is the highly fluorescent dye itself. There are no significant by-products formed under controlled reaction conditions .
科学的研究の応用
DiIC16(3) perchlorate is widely used in various scientific research fields due to its unique fluorescent properties:
Chemistry: It is used as a fluorescent probe for studying membrane fluidity and dynamics.
Biology: The compound is employed in cell membrane labeling and tracking studies.
Medicine: It is used in imaging techniques to study cellular processes and diagnose diseases.
Industry: DiIC16(3) perchlorate is used in the development of fluorescent sensors and imaging devices .
作用機序
DiIC16(3) perchlorate exerts its effects through its incorporation into lipid membranes. Once incorporated, it diffuses laterally within the plasma membrane, allowing for the visualization of membrane dynamics. The compound has an extremely high extinction coefficient and short excited-state lifetimes, which contribute to its high fluorescence and photostability .
類似化合物との比較
DiIC16(3) perchlorate is part of a family of lipophilic carbocyanine dyes, including:
DiIC12(3) perchlorate: A shorter-chain analog with similar fluorescent properties but different membrane incorporation characteristics.
DiIC18(3) perchlorate: A longer-chain analog that may incorporate into membranes less easily than DiIC16(3) perchlorate.
FAST DiI: A derivative with cis double bonds in its tails, affecting its distribution in membrane domains
DiIC16(3) perchlorate is unique due to its optimal chain length, which allows for efficient incorporation into membranes and high fluorescence intensity.
特性
CAS番号 |
84109-11-5 |
|---|---|
分子式 |
C55H89ClN2O4 |
分子量 |
877.8 g/mol |
IUPAC名 |
1-hexadecyl-2-[3-(1-hexadecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;perchlorate |
InChI |
InChI=1S/C55H89N2.ClHO4/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-56-50-42-35-33-40-48(50)54(3,4)52(56)44-39-45-53-55(5,6)49-41-34-36-43-51(49)57(53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-2;2-1(3,4)5/h33-36,39-45H,7-32,37-38,46-47H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
HBTWOEFPWHHORE-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


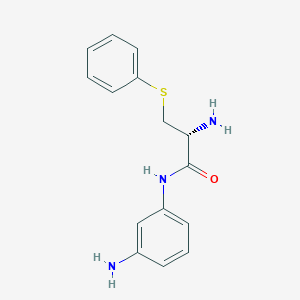

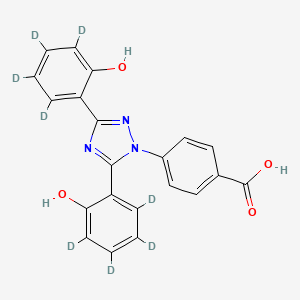
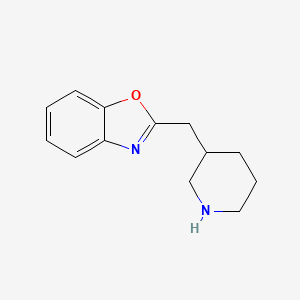
![(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13864974.png)
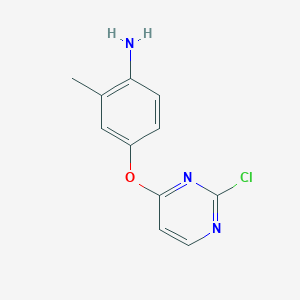
![2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid](/img/structure/B13864979.png)
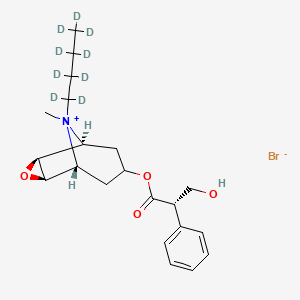
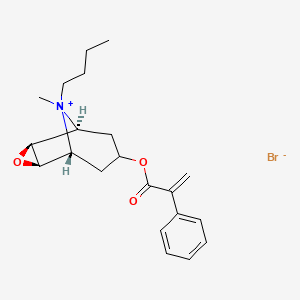
![N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B13864999.png)
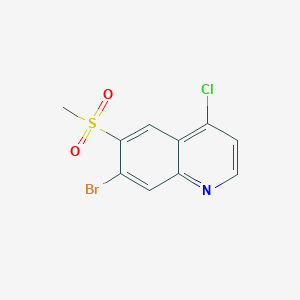
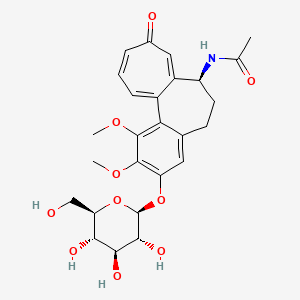
![5'-O-[bis(4-Methoxyphenyl)phenylmethyl]-2'-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine](/img/structure/B13865015.png)

